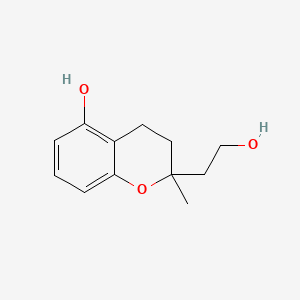

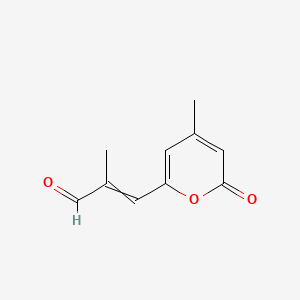

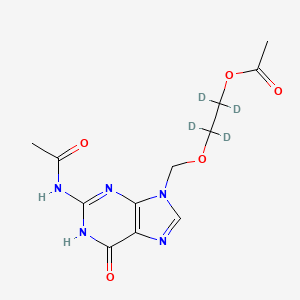

2-(2-t-Boc-aminoethoxy)anisole-d3

カタログ番号 B562855

CAS番号:

1219179-77-7

分子量: 270.343

InChIキー: RGFYUJKXCGVQDJ-GKOSEXJESA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organometallic Chemistry

- "2-methylanisole," a compound related to "2-(2-t-Boc-aminoethoxy)anisole-d3," has been studied in the context of organometallic chemistry. Researchers examined its thermal activation by an Ir(III) complex, which led to a variety of hydride complexes. This research contributes to understanding the reactivity of anisole derivatives in organometallic reactions (Santos, Mereiter, & Paneque, 2013).

Peptide and Protein Chemistry

- Research on "Boc-amino acids," closely related to "2-(2-t-Boc-aminoethoxy)anisole-d3," has been significant in peptide and protein chemistry. For instance, the interaction of Boc-amino acids with cyclic tetrapeptides has been studied, revealing insights into molecular interactions and chiral discrimination (McEwen & Ottosson, 1993). Additionally, research into the synthesis of 3-amino-3-aryl-2-oxindoles using Rh catalysis with N-Boc-protected ketimines highlights the application of Boc-amino acids in the synthesis of biologically active compounds (Marques & Burke, 2016).

Polymer Chemistry

- In polymer materials chemistry, the tert-butoxycarbonyl (BOC) group, a component of "2-(2-t-Boc-aminoethoxy)anisole-d3," has been used for the protection of functional groups. A study on methacrylate polymers containing the BOC moiety investigated their thermal decomposition, revealing important insights for the field of polymer chemistry (Jing, Suzuki, & Matsumoto, 2019).

Catalysis Research

- The compound's relevance in catalysis research is evident from studies like the selective vapor-phase hydrodeoxygenation of anisole to benzene on molybdenum carbide catalysts. This research highlights the role of anisole derivatives in catalytic reactions and their potential applications (Lee, Wang, Wu, & Bhan, 2014).

Organic Synthesis

- In organic synthesis, the tert-butyloxycarbonyl (BOC) group, part of "2-(2-t-Boc-aminoethoxy)anisole-d3," has been utilized for chemoselective N-tert-butyloxycarbonylation of amines in water, demonstrating its versatility and effectiveness in this domain (Chankeshwara & Chakraborti, 2006).

Spectroscopy and Electron Transfer Studies

- The compound's derivatives have also been explored in spectroscopy and electron transfer studies. For example, research into the transient properties of redox-active amino acid dyads involving Boc-lysine demonstrated applications in understanding electron transfer processes (Mecklenburg, McCafferty, Schoonover, Peek, Erickson, & Meyer, 1994).

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl N-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFYUJKXCGVQDJ-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

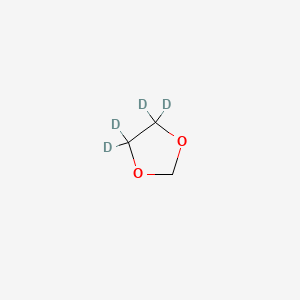

4,4,5,5-Tetradeuterio-1,3-dioxolane

42219-54-5

Acyclovir-d4 N,O-Diacetate

1189728-07-1

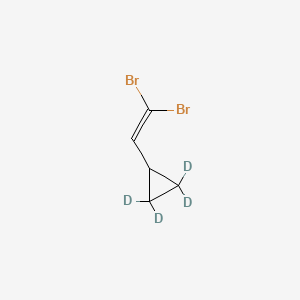

1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

1184977-20-5

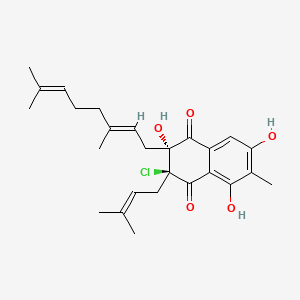

![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)

![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)